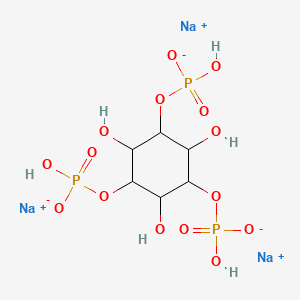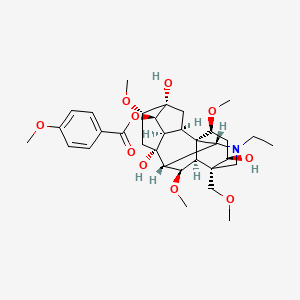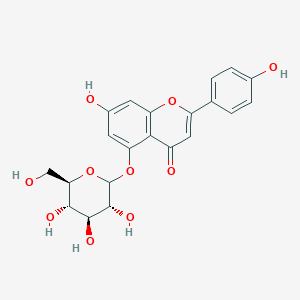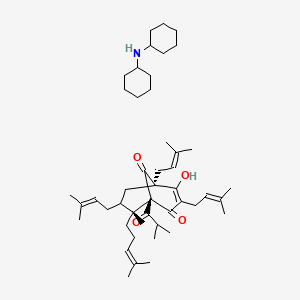
D-myo-Inositol-1,3,5-triphosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol-1,3,4-triphosphate sodium salt: is a member of the inositol phosphate family, which plays a crucial role as small, soluble second messengers in the transmission of cellular signals . This compound is one of several different inositol oligophosphate isomers implicated in signal transduction . It is known for its ability to regulate intracellular calcium levels, which is essential for various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,3,4-triphosphate sodium salt typically involves the phosphorylation of inositol. The process includes multiple steps of phosphorylation and purification to achieve the desired product . The reaction conditions often require specific pH levels and temperatures to ensure the stability and purity of the compound .
Industrial Production Methods: Industrial production of D-myo-Inositol-1,3,4-triphosphate sodium salt involves large-scale chemical synthesis using automated systems to control the reaction conditions precisely . The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol-1,3,4-triphosphate sodium salt undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis . These reactions are crucial for its role in cellular signaling pathways .
Common Reagents and Conditions: Common reagents used in these reactions include phosphoric acid, sodium hydroxide, and various enzymes that facilitate phosphorylation and dephosphorylation . The reactions typically occur under controlled pH and temperature conditions to maintain the integrity of the compound .
Major Products Formed: The major products formed from these reactions include different phosphorylated inositol derivatives, which play significant roles in cellular signaling and regulation .
Scientific Research Applications
Chemistry: In chemistry, D-myo-Inositol-1,3,4-triphosphate sodium salt is used as a reagent in various biochemical assays to study cellular signaling pathways .
Biology: In biological research, this compound is essential for studying intracellular calcium signaling and its effects on cellular functions . It is also used to investigate the role of inositol phosphates in cell growth and differentiation .
Medicine: In medicine, D-myo-Inositol-1,3,4-triphosphate sodium salt is used in research to understand its potential therapeutic applications in diseases related to calcium signaling dysregulation .
Industry: In the industry, this compound is used in the production of various biochemical products and as a standard in quality control processes .
Mechanism of Action
D-myo-Inositol-1,3,4-triphosphate sodium salt exerts its effects by regulating intracellular calcium levels . It acts through the inhibition of inositol 3,4,5,6-tetraphosphate kinase activity, leading to an increase in the cellular level of inositol 3,4,5,6-tetraphosphate . This, in turn, inhibits calcium-activated chloride channels . The receptor-mediated activation of phospholipase C generates inositol 1,4,5-triphosphate, which releases calcium from intracellular storage reservoirs, leading to a transient increase in cytosolic calcium concentration .
Comparison with Similar Compounds
- D-myo-Inositol-1,4,5-triphosphate sodium salt
- D-myo-Inositol-1,3,5-triphosphate sodium salt
- D-myo-Inositol-1,3-diphosphate sodium salt
Comparison: D-myo-Inositol-1,3,4-triphosphate sodium salt is unique due to its specific phosphorylation pattern, which allows it to regulate distinct cellular signaling pathways compared to other inositol phosphates . For instance, D-myo-Inositol-1,4,5-triphosphate is primarily involved in calcium release from the endoplasmic reticulum, while D-myo-Inositol-1,3,4-triphosphate regulates calcium-activated chloride channels .
Properties
Molecular Formula |
C6H12Na3O15P3 |
|---|---|
Molecular Weight |
486.04 g/mol |
IUPAC Name |
trisodium;[2,4,6-trihydroxy-3,5-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-4(19-22(10,11)12)2(8)6(21-24(16,17)18)3(9)5(1)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI Key |
ANXBQFAILIJMCK-UHFFFAOYSA-K |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3R,4S,5R,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862195.png)
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862206.png)
![[(1S,6R,13S)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate](/img/structure/B10862209.png)

![[(1S,4S,5S,6R,13R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10862221.png)
![[(4S,5S,6R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10862229.png)



![(E)-but-2-enedioic acid;3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B10862254.png)

